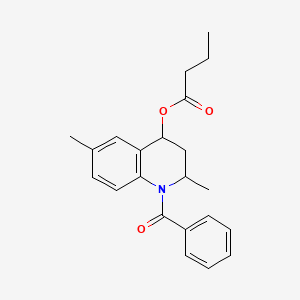![molecular formula C15H14N2O2 B5204816 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DMABI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABI is a heterocyclic compound that contains a quinoline ring system and a dimethylamino group. This compound has been studied for its unique chemical properties and potential applications in drug discovery, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. The exact mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in organic electronics is also not fully understood, but it is believed to involve the formation of charge-transfer complexes between 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and other organic molecules.
Biochemical and Physiological Effects:
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity in vitro and in vivo. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. In organic electronics, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Another advantage is its potential as a fluorescent probe for detecting metal ions in biological systems. One limitation of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its challenging synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Direcciones Futuras
For research on 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione include further studies on its mechanism of action in cancer cells and its potential as a fluorescent probe for detecting metal ions in biological systems. Further studies on the synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a building block for the synthesis of organic semiconductors are also needed. Additionally, studies on the potential applications of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in other fields, such as catalysis and optoelectronics, should be explored.
Métodos De Síntesis
The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multistep process that starts with the reaction of 2-methylbenzaldehyde with malononitrile to form a Michael adduct. This intermediate is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including drug discovery, material science, and organic electronics. In drug discovery, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors for use in electronic devices. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
Propiedades
IUPAC Name |
6-(dimethylamino)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-8-7-11-13-9(12)5-4-6-10(13)14(18)17(3)15(11)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRZBNVWDDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N(C)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Dimethylamino-2-methyl-benzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
